

# An In-depth Technical Guide to the Solubility of Sulfadoxine-d4

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## Compound of Interest

Compound Name: Sulfadoxine-d4

Cat. No.: B10829692

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Sulfadoxine-d4**. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Sulfadoxine, as a close surrogate. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to the parent compound. The guide details experimental protocols for solubility determination and presents relevant biochemical and analytical workflows.

## Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following data for Sulfadoxine has been compiled from various sources to provide a quantitative understanding of its solubility profile in several common laboratory solvents.

Table 1: Quantitative Solubility of Sulfadoxine in Various Solvents

| Solvent System            | Temperature   | Solubility                  | Molar Concentration (mM) |
|---------------------------|---------------|-----------------------------|--------------------------|
| Dimethyl Sulfoxide (DMSO) | 25°C          | 62 mg/mL[1][2]              | 199.78 mM[1][2]          |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL[3]              | ≥ 322.24 mM[3]           |
| Dimethylformamide (DMF)   | Not Specified | 50 mg/mL[4]                 | ~161.12 mM               |
| Water                     | Not Specified | Insoluble[1][2]             | -                        |
| Water                     | Not Specified | 0.296 mg/mL[5][6]           | ~0.95 mM                 |
| Water (pH 5.5)            | 25°C          | 186 mg/L (0.186 mg/mL)[7]   | ~0.60 mM                 |
| Water (pH 7.0)            | 25°C          | 2,387 mg/L (2.387 mg/mL)[7] | ~7.69 mM                 |
| Ethanol                   | Not Specified | 0.3 mg/mL[4]                | ~0.97 mM                 |
| DMSO:PBS (pH 7.2) (1:1)   | Not Specified | 0.5 mg/mL[4]                | ~1.61 mM                 |

Note: Molar concentration was calculated based on the molecular weight of Sulfadoxine (310.33 g/mol ).

## Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in drug development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

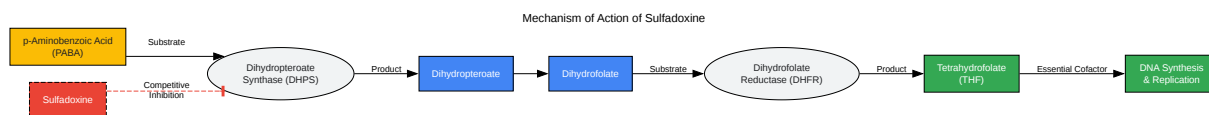
- Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water at a specific pH, ethanol, DMSO).

- **Addition of Solute:** Add an excess amount of the compound (**Sulfadoxine-d4**) to each vial to ensure that a saturated solution is formed and solid compound remains after equilibrium.
- **Equilibration:** Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples are typically agitated for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, separate the supernatant (saturated solution) from the solid phase. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a filter that does not adsorb the compound.
- **Quantification:** Accurately dilute a known volume of the clear supernatant with an appropriate solvent.
- **Analysis:** Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor.

## Mandatory Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.

Sulfadoxine is an antimicrobial agent that targets the folate biosynthesis pathway in parasites like *Plasmodium falciparum*, the causative agent of malaria.<sup>[8]</sup> It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).<sup>[8]</sup> This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a key precursor for folic acid synthesis.<sup>[5][8]</sup> By blocking this step, Sulfadoxine depletes the parasite's supply of folate, which is essential for DNA synthesis and replication, ultimately leading to the parasite's death.<sup>[8]</sup>

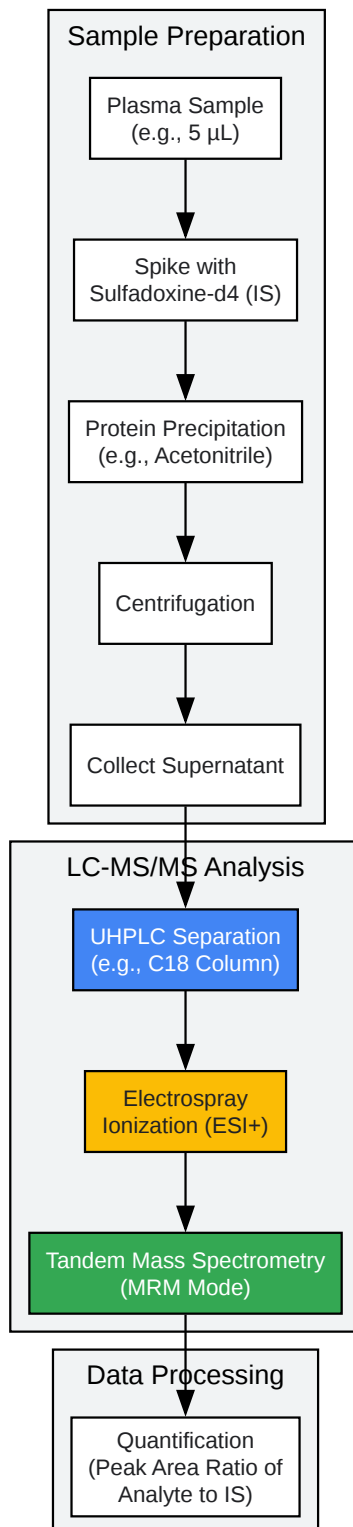


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Sulfadoxine inhibits the folate synthesis pathway.

**Sulfadoxine-d4** is commonly used as an internal standard for the quantitative analysis of Sulfadoxine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

## Workflow for Sulfadoxine-d4 Quantification

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UHPLC-MS/MS workflow for Sulfadoxine analysis.

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